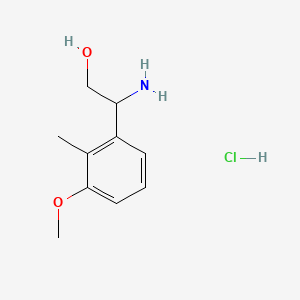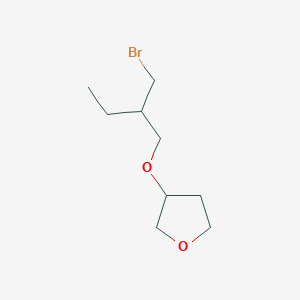
(8-Cyanonaphthalen-1-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Cyanonaphthalen-1-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with a cyano group at the 8-position and a boronic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-cyanonaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of 8-cyanonaphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production of (8-cyanonaphthalen-1-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(8-Cyanonaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate are often used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants for oxidation reactions.
Major Products
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from the oxidation of the boronic acid group.
Substituted Naphthalenes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(8-Cyanonaphthalen-1-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and materials with unique electronic properties.
Biological Labeling: Employed in the labeling of biomolecules for detection and imaging purposes.
Mechanism of Action
The mechanism of action of (8-cyanonaphthalen-1-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This is followed by the transmetalation step, where the aryl group is transferred to the organic halide, forming the desired biaryl product . The cyano group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
(8-Bromonaphthalen-1-yl)boronic Acid: Similar structure but with a bromine atom instead of a cyano group.
(8-Methoxynaphthalen-1-yl)boronic Acid: Contains a methoxy group instead of a cyano group.
Uniqueness
(8-Cyanonaphthalen-1-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the naphthalene ring. This combination allows for diverse reactivity and applications in various fields of research. The cyano group can act as an electron-withdrawing group, influencing the electronic properties of the compound and enhancing its reactivity in certain reactions .
Properties
Molecular Formula |
C11H8BNO2 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(8-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,14-15H |
InChI Key |
AYUMIYUPNRCUOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
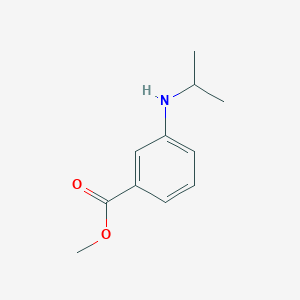
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
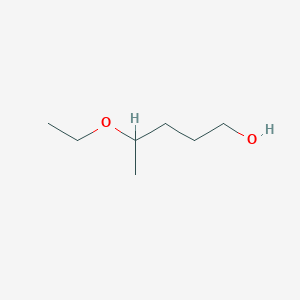
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
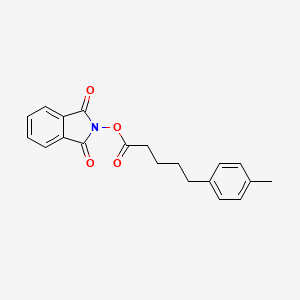
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
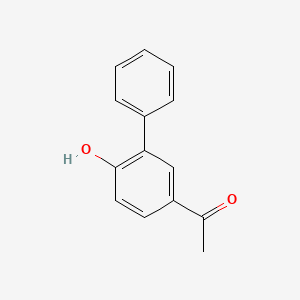

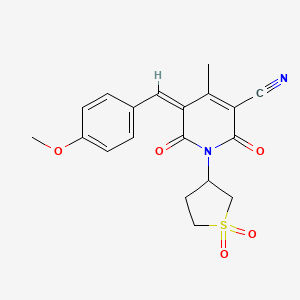
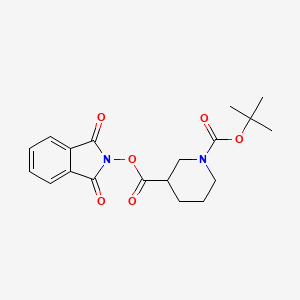
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
